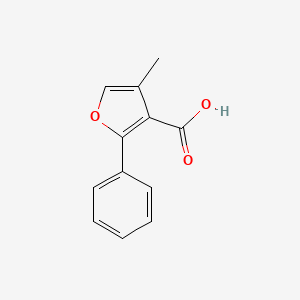
4-Methyl-2-phenylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-phenylfuran-3-carboxylic acid” is a chemical compound with the CAS Number: 4414-45-3 . It has a molecular weight of 202.21 and its IUPAC name is 4-methyl-2-phenyl-3-furoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10O3/c1-8-7-15-11 (10 (8)12 (13)14)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder and it has a melting point of 159-161°C .
Aplicaciones Científicas De Investigación
Palladium-catalyzed Reactions
Palladium-catalyzed methylation and arylation are pivotal methods for modifying simple carboxylic acids, including derivatives like 4-Methyl-2-phenylfuran-3-carboxylic acid. These reactions facilitate the formation of complex molecules through C-H activation and C-C coupling, broadening the scope for synthetic applications in medicinal chemistry and material science (Giri et al., 2007).
Catalysis and Dehydrative Condensation
The use of specific catalysts, such as 2,4-bis(trifluoromethyl)phenylboronic acid, demonstrates the potential for dehydrative amidation between carboxylic acids and amines. This method is particularly effective for synthesizing α-dipeptides, underscoring the importance of such compounds in peptide chemistry and drug design (Wang et al., 2018).
Photocatalytic Degradation
Coordination complexes derived from carboxylic acids like this compound show promising photocatalytic properties for degrading pollutants. These complexes can significantly impact environmental cleanup efforts, offering a sustainable approach to mitigating water pollution (Lu et al., 2021).
Synthetic Applications
The synthesis of halo- and hydroxyfuranones from allenoic acids, including those related to this compound, highlights the versatility of these compounds in organic synthesis. Such reactions provide access to a variety of furanone derivatives, which are valuable in developing pharmaceuticals and agrochemicals (Ma et al., 2004).
Safety and Hazards
The safety information for “4-Methyl-2-phenylfuran-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling of the chemical .
Propiedades
IUPAC Name |
4-methyl-2-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-7-15-11(10(8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZRBEPYWGWRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

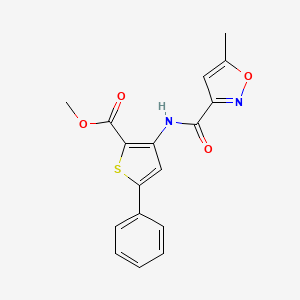
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)
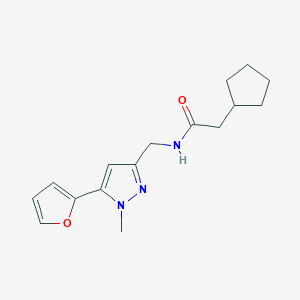
![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)
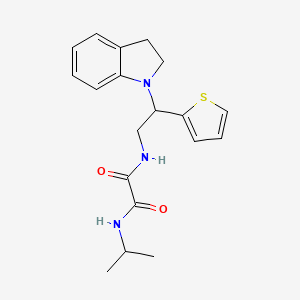
![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)

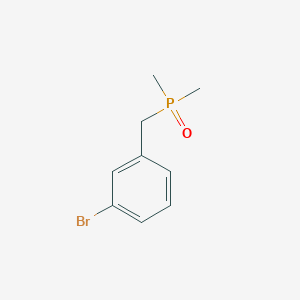
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)
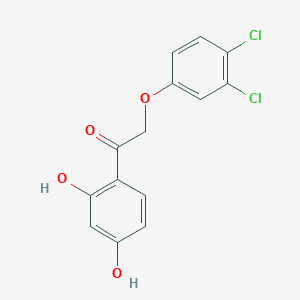
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2534562.png)